molecular formula C18H14ClN3O4 B2934542 1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105243-86-4

1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2934542
CAS No.: 1105243-86-4
M. Wt: 371.78
InChI Key: PYEMHTIKJDYQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H14ClN3O4 and its molecular weight is 371.78. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(furan-2-carbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-14-6-3-12(4-7-14)10-22-11-13(5-8-16(22)23)17(24)20-21-18(25)15-2-1-9-26-15/h1-9,11H,10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEMHTIKJDYQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a synthetic derivative belonging to the class of dihydropyridine compounds. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClN3O3\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_3

Molecular Characteristics

  • Molecular Weight: 345.75 g/mol
  • CAS Number: Not specifically listed in the search results.

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. The compound under review has shown promising results against various bacterial strains:

  • Gram-positive bacteria: Demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria: Efficacy against Escherichia coli and Pseudomonas aeruginosa was also noted, although specific MIC values were not detailed in the available literature.

Table 1: Antimicrobial Activity Overview

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coliNot specifiedBacteriostatic
Pseudomonas aeruginosaNot specifiedBacteriostatic

The antimicrobial mechanism of action for this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. These actions lead to cell death in susceptible bacterial strains, suggesting that the compound may interfere with essential cellular processes necessary for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity against Candida species. Preliminary studies suggest that it inhibits biofilm formation, a critical factor in the pathogenicity of Candida spp., particularly in immunocompromised patients.

Table 2: Antifungal Activity Overview

Fungal StrainMIC (μM)Biofilm Inhibition
Candida albicans50Yes

Study on Antibiofilm Properties

A recent study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be significantly lower than that of conventional antibiotics like ciprofloxacin, indicating potential for use in treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications in the furan and dihydropyridine moieties can enhance biological activity. For instance, halogen substitutions on the benzyl group have been correlated with increased potency against both bacterial and fungal strains.

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